3-Benzyl-1-methyl-piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

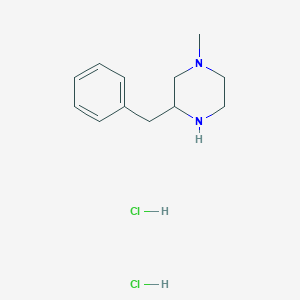

3-Benzyl-1-methyl-piperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group attached to the third carbon of the piperazine ring and a methyl group attached to the first nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, with two hydrochloride ions associated with it. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-piperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with piperazine and benzyl chloride.

N-Alkylation: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-benzylpiperazine.

N-Methylation: The 3-benzylpiperazine is then methylated using methyl iodide or dimethyl sulfate to yield 3-benzyl-1-methyl-piperazine.

Formation of Dihydrochloride Salt: The final step involves treating 3-benzyl-1-methyl-piperazine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.

Reduction: Reduction of the piperazine ring can produce secondary amines.

Substitution: Substitution reactions can introduce various functional groups, such as halogens, into the benzyl ring.

Scientific Research Applications

Chemical Properties and Reactions

3-Benzyl-1-methyl-piperazine dihydrochloride can undergo several chemical reactions, making it a versatile building block in organic synthesis.

Types of Reactions

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide, yielding products such as benzaldehyde or benzoic acid.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride, potentially producing secondary amines.

- Substitution : The benzyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Electrophilic reagents (e.g., bromine) | Catalyst presence |

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of benzylpiperazine can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects .

- Antitumor Activity : The compound is being investigated for its potential to inhibit tumor growth through mechanisms involving apoptosis and modulation of cell signaling pathways. This is particularly relevant in the context of developing new cancer therapies .

Medicine

The pharmacological potential of this compound extends to its application in treating neurological disorders. Research suggests that piperazine derivatives may interact with neurotransmitter receptors, influencing conditions such as Parkinson's disease and schizophrenia .

Antitumor Mechanism Study

A study focused on the anticancer properties of benzylpiperazine derivatives demonstrated that treatment with these compounds resulted in significant apoptosis induction in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of programmed cell death. The study highlighted the potential for developing new cancer therapies based on these mechanisms .

Antimicrobial Activity Assessment

In vitro tests evaluating the antimicrobial activity of benzylpiperazine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli. The results suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors in the brain, modulating their activity. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

1-Benzylpiperazine: Similar structure but lacks the methyl group on the nitrogen atom.

1-Methylpiperazine: Similar structure but lacks the benzyl group.

4-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

3-Benzyl-1-methyl-piperazine dihydrochloride is unique due to the presence of both benzyl and methyl groups, which can influence its biological activity and chemical reactivity. The combination of these groups can enhance the compound’s ability to cross the blood-brain barrier, making it a valuable candidate for neurological research .

Biological Activity

3-Benzyl-1-methyl-piperazine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Starting Materials : The process begins with piperazine and benzyl chloride.

- N-Alkylation : Piperazine is reacted with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to form 3-benzylpiperazine.

- N-Methylation : The resulting 3-benzylpiperazine undergoes methylation using methyl iodide or dimethyl sulfate.

- Formation of Dihydrochloride Salt : The final step involves treating the product with hydrochloric acid to yield the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. It is believed to modulate the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions. This modulation can lead to various physiological effects, including:

- Increased Dopamine Activity : Potentially enhancing mood and cognitive functions.

- Serotonin Receptor Interaction : Influencing mood stabilization and anxiety reduction .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Antitumor Activity : Investigations into its potential as an antitumor agent are ongoing, with some studies indicating cytotoxic effects on cancer cells .

- Neurological Applications : There is interest in its use for treating neurological disorders, including Parkinson's disease and schizophrenia, due to its ability to cross the blood-brain barrier effectively.

Study on Cytotoxicity

A study comparing various piperazine derivatives found that this compound exhibited significant cytotoxic effects against specific cancer cell lines. The results highlighted its potential as an antitumor agent, warranting further research into its mechanisms and efficacy .

Serotonin Receptor Binding Studies

Research has demonstrated that compounds similar to this compound exhibit varying affinities for serotonin receptors. These studies are crucial for understanding how such compounds can influence mood disorders and their potential therapeutic applications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Lacks methyl group | Stimulant properties |

| 1-Methylpiperazine | Lacks benzyl group | Anxiolytic effects |

| 4-Benzylpiperidine | Piperidine ring instead | Varying stimulant effects |

| This compound | Contains both groups | Antimicrobial, antitumor, neurological |

The presence of both benzyl and methyl groups in this compound enhances its ability to interact with biological targets, potentially increasing its efficacy in therapeutic applications .

Properties

IUPAC Name |

3-benzyl-1-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFKWNWADDVXNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.